Ethyl 2-(1,8-naphthyridin-2-yl)acetate
Overview
Description
Ethyl 2-(1,8-naphthyridin-2-yl)acetate is an organic compound that belongs to the class of 1,8-naphthyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a naphthyridine ring system substituted with an ethyl acetate group at the 2-position.
Mechanism of Action
Target of Action
Ethyl 2-(1,8-naphthyridin-2-yl)acetate belongs to the class of compounds known as 1,8-naphthyridines . Compounds in this class have been found to exhibit diverse biological activities and are often used in medicinal chemistry . .
Biochemical Pathways
1,8-naphthyridines have been found to participate in multicomponent reactions .
Result of Action
1,8-naphthyridines have been found to exhibit diverse biological activities .
Biochemical Analysis
Biochemical Properties
Ethyl 2-(1,8-naphthyridin-2-yl)acetate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. Additionally, this compound can form complexes with metal ions, which can further influence its biochemical properties .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to inhibit the proliferation of cancer cells by interfering with the cell cycle and inducing apoptosis. Additionally, this compound can alter the expression of genes involved in oxidative stress response, thereby affecting cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, it exerts its effects by binding to specific biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the context. Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions ultimately result in changes in cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have therapeutic effects, such as anti-inflammatory and anticancer activities. At high doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, where the compound’s efficacy and toxicity are dose-dependent.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism . The compound can undergo various metabolic transformations, including oxidation, reduction, and conjugation reactions. These metabolic processes can affect the compound’s bioavailability and activity, as well as its potential to produce metabolites with distinct biological properties .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is an important factor that affects its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound has been found to localize in the mitochondria, where it can influence mitochondrial function and energy metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(1,8-naphthyridin-2-yl)acetate typically involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol with secondary alcohols in the presence of a water-soluble iridium catalyst under an air atmosphere . This method yields the desired naphthyridine derivative in moderate to high yields (62-88%).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalable synthesis of 1,8-naphthyridine derivatives generally involves similar catalytic processes, which can be optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1,8-naphthyridin-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine oxides.
Reduction: Reduction reactions can convert the naphthyridine ring to dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2-position of the naphthyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include selenium dioxide (SeO2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Naphthyridine oxides.
Reduction: Dihydro-naphthyridine derivatives.
Substitution: Various substituted naphthyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex naphthyridine derivatives.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its anticancer properties, particularly in the development of novel therapeutic agents.
Industry: Utilized in the synthesis of fluorescent compounds for use in sensors and imaging applications.
Comparison with Similar Compounds
Ethyl 2-(1,8-naphthyridin-2-yl)acetate can be compared with other similar compounds, such as:
1,6-Naphthyridine derivatives: These compounds also exhibit diverse biological activities but differ in their ring structure and substitution patterns.
2-Amino-1,8-naphthyridines: These compounds are structurally similar but contain an amino group at the 2-position, leading to different reactivity and biological properties.
1,8-Naphthyridin-thiazole scaffolds: These compounds combine the naphthyridine ring with a thiazole moiety, resulting in unique chemical and biological properties.
This compound is unique due to its specific substitution pattern and the presence of the ethyl acetate group, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
ethyl 2-(1,8-naphthyridin-2-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-2-16-11(15)8-10-6-5-9-4-3-7-13-12(9)14-10/h3-7H,2,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIZLORHQAYCNTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC2=C(C=CC=N2)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20734996 | |
Record name | Ethyl (1,8-naphthyridin-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20734996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
339536-82-2 | |
Record name | Ethyl (1,8-naphthyridin-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20734996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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